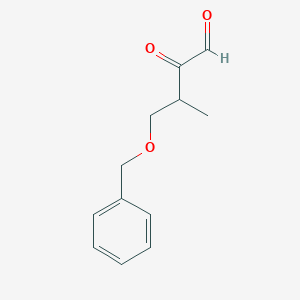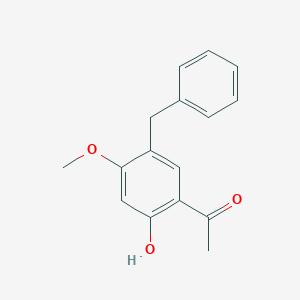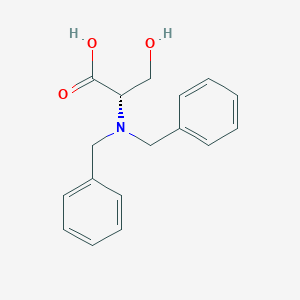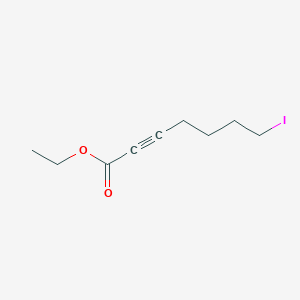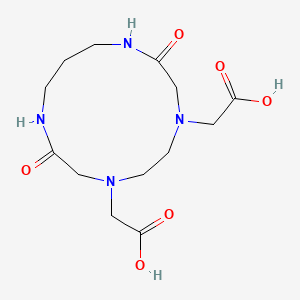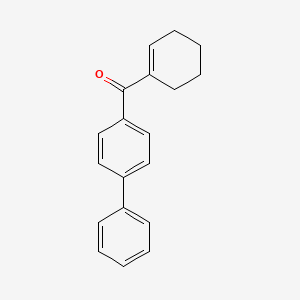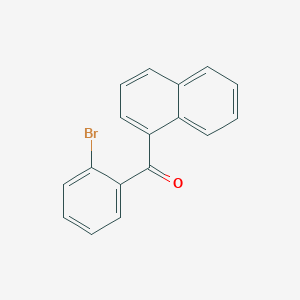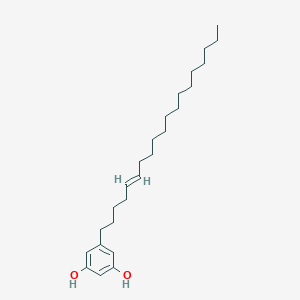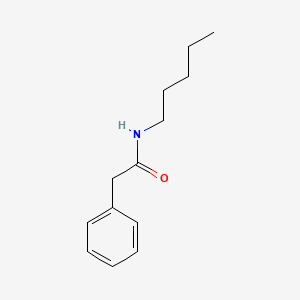![molecular formula C23H19NO2S B14350273 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-44-4](/img/structure/B14350273.png)
2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a phenylethenyl group attached to the benzothiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzothiazole with 2,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the double bond in the phenylethenyl group can yield the corresponding saturated derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives of the phenylethenyl group.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Phenylbenzothiazole: Lacks the dimethoxyphenyl group, resulting in different chemical and biological properties.
2-(2-Hydroxyphenyl)benzothiazole: Contains a hydroxy group instead of methoxy groups, affecting its reactivity and applications.
2-(2,4-Dimethoxyphenyl)benzothiazole: Similar structure but without the phenylethenyl group, leading to variations in its chemical behavior.
Uniqueness: 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole is unique due to the presence of both the 2,4-dimethoxyphenyl and phenylethenyl groups, which confer distinct electronic and steric properties
Propriétés
Numéro CAS |
90239-44-4 |
|---|---|
Formule moléculaire |
C23H19NO2S |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-[2-(2,4-dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H19NO2S/c1-25-18-13-12-17(21(15-18)26-2)14-19(16-8-4-3-5-9-16)23-24-20-10-6-7-11-22(20)27-23/h3-15H,1-2H3 |
Clé InChI |
MZLVZMQCUQELBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


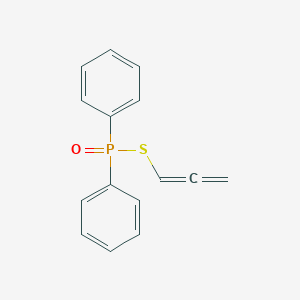

![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)

